Linalyl anthranilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; Soluble in dimethyl sulphoxide

Soluble (in ethanol)

Synonyms

Canonical SMILES

Fragrance and Flavor Research

Due to its pleasant floral aroma with citrus and woody undertones, linalyl anthranilate finds use in the fragrance industry. Researchers might utilize it in studies to understand human olfactory perception and preferences for specific scents []. Additionally, linalyl anthranilate possesses some flavoring properties, and scientists might investigate its potential applications in flavor development for food and beverages.

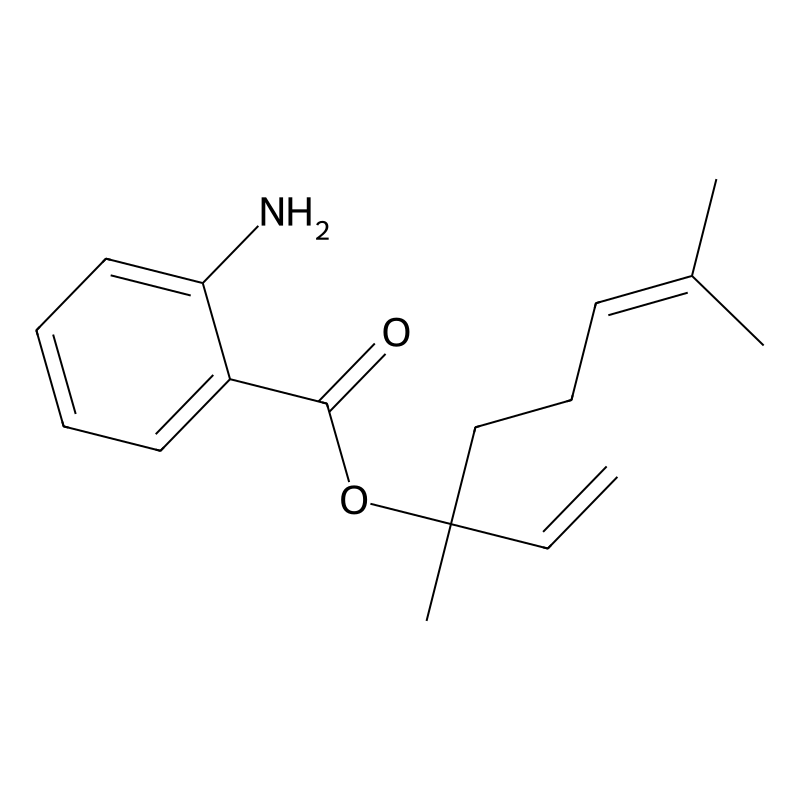

Linalyl anthranilate is an aromatic monoterpenoid compound characterized by its pleasant floral aroma, reminiscent of gardenia, with citrus and woody undertones. It is a colorless to pale yellow liquid that exhibits both fragrance and flavoring properties. The molecular structure consists of a linalyl group, derived from linalool, and an anthranilate group, linked by an ester bond. Its chemical formula is , and it has a molecular weight of approximately 273.37 g/mol . Linalyl anthranilate is found naturally in certain flowers but is also synthesized for various applications in the fragrance and food industries.

Research indicates that linalyl anthranilate may possess biological activities, including potential antioxidant properties. It has been implicated in lipid peroxidation processes and fatty acid metabolism . Although specific pharmacological effects are not well-documented, its presence in aromatic compounds suggests possible roles in cell signaling and metabolic pathways.

Linalyl anthranilate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of linalool with anthranilic acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Direct Synthesis: Some synthetic routes may involve starting from simpler precursors or utilizing enzymatic catalysis to achieve higher specificity and yield .

- Natural Extraction: Linalyl anthranilate can also be extracted from natural sources where it occurs in trace amounts, although this method is less common due to low yield.

Linalyl anthranilate has several applications:

- Fragrance Industry: Its floral aroma makes it a popular ingredient in perfumes and scented products.

- Flavoring Agent: It is used in food and beverages for its sweet orange-like flavor profile.

- Research: The compound is studied for its potential effects on human olfactory perception and preferences for specific scents .

Linalyl anthranilate shares structural similarities with several compounds in the aromatic monoterpenoid category. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Linalool | Monoterpene | Found in many essential oils; floral aroma |

| Anthranilic Acid | Aromatic amine | Precursor to linalyl anthranilate |

| Linalyl Acetate | Ester | Similar aroma profile; used in fragrances |

| Benzyl Anthranilate | Aromatic ester | Exhibits similar fragrance properties |

| 3,7-Dimethyl-1,6-octadien-3-ol | Terpene | Used in flavoring; similar structural features |

Linalyl anthranilate's unique combination of floral notes with citrus undertones differentiates it from these compounds, making it particularly valuable in both fragrance and flavor applications . Its synthesis from both natural and synthetic sources further highlights its versatility compared to other monoterpenoids.

Linalyl anthranilate, with the molecular formula C₁₇H₂₃NO₂ and molecular weight of 273.37 g/mol, represents a significant compound in the fragrance and flavor industry [1] [2]. This aromatic monoterpenoid ester can be synthesized through several distinct methodological approaches, each presenting unique advantages and challenges for industrial-scale production.

Conventional Esterification Routes (Linalool + Isatoic Anhydride)

The most widely documented conventional route for linalyl anthranilate synthesis involves the direct esterification of linalool with isatoic anhydride [3]. This methodology represents the traditional approach described in the literature and has been established as a standard synthetic pathway for producing anthranilate esters.

3.1.1. Reaction Mechanism and Conditions

The conventional esterification proceeds through nucleophilic attack of the tertiary alcohol group of linalool on the carbonyl carbon of isatoic anhydride, followed by ring opening and subsequent cyclization [3]. The reaction is typically catalyzed by small amounts of sodium hydroxide, which facilitates the nucleophilic attack and promotes the overall reaction rate [3].

The optimal reaction conditions for this methodology include:

- Temperature Range: Room temperature to moderate heating (typically 40-60°C)

- Catalyst Loading: Catalytic amounts of sodium hydroxide (typically 1-5 mol%)

- Reaction Time: 4-24 hours depending on reaction scale and temperature

- Solvent System: Often conducted in polar aprotic solvents or neat conditions [4]

3.1.2. Mechanistic Considerations

The esterification mechanism involves several key steps:

- Activation Phase: Sodium hydroxide deprotonates the hydroxyl group of linalool, increasing its nucleophilicity

- Nucleophilic Attack: The activated linalool attacks the electrophilic carbonyl carbon of isatoic anhydride

- Ring Opening: The anhydride ring opens, forming an intermediate carboxylate

- Cyclization: Intramolecular cyclization occurs with elimination of the amino group

- Product Formation: Final elimination yields linalyl anthranilate and water [5]

3.1.3. Yield Optimization Factors

Several parameters significantly influence the yield and purity of the final product:

- Stoichiometry: Slight excess of linalool (1.1-1.2 equivalents) typically improves conversion

- Temperature Control: Moderate heating enhances reaction rate while minimizing thermal decomposition

- Catalyst Selection: Sodium hydroxide provides optimal balance between activity and selectivity [3]

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40-60°C | Increases reaction rate |

| Catalyst Loading | 1-5 mol% NaOH | Promotes nucleophilic attack |

| Reaction Time | 8-16 hours | Ensures complete conversion |

| Linalool Excess | 1.1-1.2 equiv | Drives reaction completion |

Transesterification Approaches (Linalyl Formate + Methylanthranilate)

An alternative synthetic strategy involves transesterification between linalyl formate and methylanthranilate, utilizing sodium linalool as the transesterification catalyst [3] [6]. This approach represents a more indirect but potentially advantageous route for specific applications.

3.2.1. Reaction Design and Strategy

The transesterification approach leverages the higher reactivity of formate esters compared to anthranilate esters, allowing for controlled exchange of the ester components. The mechanism proceeds through formation of a mixed anhydride intermediate, followed by nucleophilic attack by the anthranilate component [6].

Key Reaction Components:

- Nucleophile: Methylanthranilate (provides the anthranilate moiety)

- Electrophile: Linalyl formate (provides the linalyl component)

- Catalyst: Sodium linalool (promotes transesterification)

- Driving Force: Formation of more stable ester bond [6]

3.2.2. Mechanistic Pathway

The transesterification mechanism involves:

- Catalyst Activation: Sodium linalool forms an alkoxide intermediate

- Nucleophilic Addition: Alkoxide attacks the carbonyl of linalyl formate

- Tetrahedral Intermediate: Formation of unstable tetrahedral complex

- Group Transfer: Migration of linalyl group to methylanthranilate

- Product Release: Formation of linalyl anthranilate with elimination of methyl formate [7]

3.2.3. Advantages and Limitations

Advantages:

- Selectivity: High selectivity for desired ester formation

- Mild Conditions: Generally operates under milder conditions than direct esterification

- Product Purity: Often yields cleaner products with fewer side reactions

Limitations:

- Catalyst Cost: Sodium linalool is more expensive than traditional catalysts

- Limited Scope: Primarily applicable to specific ester combinations

- Substrate Availability: Requires pre-synthesis of linalyl formate [8]

Catalytic Optimization Strategies (Base Catalysis, Solvent Systems)

Modern synthetic approaches to linalyl anthranilate have focused extensively on catalyst optimization and solvent system development to improve both yield and selectivity while addressing industrial scalability concerns.

3.3.1. Base Catalysis Systems

Sodium Hydroxide Catalysis:

The traditional sodium hydroxide catalytic system remains widely used due to its effectiveness and cost considerations. Recent optimization studies have demonstrated that controlled addition of sodium hydroxide in catalytic amounts (1-3 mol%) provides optimal balance between reaction rate and selectivity [3].

Mechanism of Base Catalysis:

- Alcohol Activation: Base deprotonates linalool, forming a more nucleophilic alkoxide

- Enhanced Reactivity: Increased nucleophilicity facilitates attack on isatoic anhydride

- pH Control: Maintains optimal pH for reaction progression [9]

Potassium Carbonate Systems:

Potassium carbonate has emerged as a superior alternative catalyst for transesterification reactions, particularly in the synthesis of anthranilate esters. Studies have demonstrated yields of 88-97% using potassium carbonate as catalyst [10].

Optimized Conditions for Potassium Carbonate:

- Catalyst Loading: 2-5 mol% relative to limiting reagent

- Temperature: Just below boiling point of alcohol component

- Reaction Time: 8-20 hours for complete conversion

- Workup: Simple filtration removes catalyst residue [10]

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium Hydroxide | 1-5 | 40-60 | 8-16 | 70-85 |

| Potassium Carbonate | 2-5 | 80-100 | 8-20 | 88-97 |

| Sodium Linalool | Stoichiometric | 60-80 | 4-12 | 75-90 |

3.3.2. Advanced Catalytic Systems

DIPA-TBAB System:

Recent developments have introduced diisopropylamine (DIPA) combined with tetrabutylammonium bromide (TBAB) as a highly effective catalytic system for related syntheses. This system demonstrates exceptional yields (>88%) with minimal byproduct formation [11].

System Components:

- DIPA: 2 equivalents (acts as both base and nucleophile)

- TBAB: 20 mol% (phase transfer catalyst)

- Temperature: 30°C (remarkably mild conditions)

- Reaction Time: 2 hours (significantly reduced time)

- Advantages: No byproduct formation, high yield, mild conditions [11]

3.3.3. Solvent System Optimization

Polar Aprotic Solvents:

The choice of solvent significantly influences both reaction rate and product selectivity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide have shown particular effectiveness [11].

Solvent Effects:

- Solvation: Enhanced solvation of ionic intermediates

- Nucleophilicity: Increased nucleophilicity of alkoxide species

- Side Reaction Suppression: Reduced water-mediated side reactions [12]

Green Chemistry Considerations:

Recent emphasis on environmentally sustainable processes has driven investigation of alternative solvent systems:

- Reduced Solvent Usage: Optimized catalyst systems allow for reduced solvent volumes

- Solvent Recovery: Implementation of distillation-based solvent recovery

- Alternative Solvents: Investigation of bio-based and recyclable solvent systems [13]

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production of linalyl anthranilate presents numerous technical and economic challenges that require sophisticated solutions.

3.4.1. Scale-Up Challenges

Heat Transfer Limitations:

Industrial-scale reactions face significant heat transfer challenges due to the moderately exothermic nature of esterification reactions. Large-scale reactors require specialized design considerations to ensure uniform temperature distribution [13].

Technical Solutions:

- Enhanced Mixing Systems: Implementation of high-efficiency impeller designs

- Heat Exchange Optimization: Advanced heat exchanger configurations

- Temperature Monitoring: Multiple-point temperature sensing and control

- Reaction Rate Control: Controlled addition of reagents to manage heat generation [13]

Mass Transfer Considerations:

The heterogeneous nature of some reaction systems creates mass transfer limitations that become more pronounced at industrial scale:

- Interface Area: Maximization of liquid-liquid interface in biphasic systems

- Mixing Intensity: Optimization of agitation rates for efficient mixing

- Residence Time Distribution: Ensuring uniform residence time throughout reactor volume [14]

3.4.2. Raw Material Cost Optimization

Isatoic Anhydride Supply:

The cost and availability of high-purity isatoic anhydride represents a significant economic factor in industrial production. Isatoic anhydride synthesis itself requires specialized conditions and purification steps [15].

Cost Mitigation Strategies:

- Alternative Synthetic Routes: Development of routes bypassing isatoic anhydride

- In-Situ Generation: Formation of isatoic anhydride in the same reactor system

- Supplier Diversification: Multiple sourcing to ensure supply security and cost control

- Quality Optimization: Acceptance of lower-grade materials where appropriate [16]

Linalool Purity Requirements:

The stereochemical purity and overall quality of linalool significantly affects product quality and yield. Industrial sources often contain isomeric impurities that can affect final product characteristics [7].

3.4.3. Purification Technology Development

Fractional Distillation Systems:

Fractional distillation remains the primary purification method for linalyl anthranilate due to its high boiling point (370-371°C) and thermal stability [2] [17].

Distillation Parameters:

- Operating Pressure: Reduced pressure operation (typically 1-10 mmHg) to lower boiling point

- Column Design: High-efficiency packing or tray systems for sharp separation

- Reflux Ratio: Optimized reflux ratios to achieve desired purity levels

- Temperature Control: Precise temperature control to prevent thermal decomposition [17]

| Pressure (mmHg) | Boiling Point (°C) | Purity Achievable (%) |

|---|---|---|

| 760 | 370-371 | 95-97 |

| 10 | 220-230 | 97-99 |

| 1 | 180-190 | >99 |

Advanced Purification Techniques:

Liquid-Liquid Extraction:

Solvent extraction systems provide an alternative purification approach, particularly useful for removing polar impurities [18].

Extraction Solvents:

- Nonpolar Solvents: Hexane, pentane for extracting product from polar impurities

- Polar Solvents: Selective extraction of polar byproducts

- pH-Controlled Systems: Exploitation of acid-base properties for selective extraction [18]

Chromatographic Methods:

For high-purity applications, chromatographic purification may be employed:

- Preparative HPLC: For analytical-grade material production

- Column Chromatography: Silica gel separation for research quantities

- Continuous Chromatography: Industrial-scale continuous separation systems [19]

3.4.4. Quality Control and Analytical Challenges

Gas Chromatography-Mass Spectrometry (GC-MS) Issues:

Recent studies have identified significant challenges in GC-MS analysis of linalyl anthranilate, particularly regarding retention time consistency and mass spectral interpretation [20] [21].

Analytical Challenges:

- Retention Index Variability: Inconsistent retention behavior across different GC systems

- Mass Spectral Confusion: Similarity to other terpene esters in mass spectral fragmentation

- Column Selection: Choice of stationary phase significantly affects separation

- Temperature Programming: Optimization required for each analytical system [20]

Standardization Efforts:

- Reference Standards: Establishment of authenticated reference materials

- Method Validation: Inter-laboratory validation of analytical procedures

- Database Accuracy: Correction of erroneous spectral data in databases [20] [21]

High-Performance Liquid Chromatography (HPLC) Methods:

HPLC analysis provides an alternative analytical approach with advantages for quantitative analysis [19].

HPLC Conditions:

- Column: C18 reverse-phase (5 μm, 4.6 × 150 mm)

- Mobile Phase: Acetonitrile-water with phosphoric acid

- Detection: UV detection at 220 nm

- Flow Rate: 1 mL/min

- Temperature: 30°C column temperature [19]

3.4.5. Environmental and Safety Considerations

Solvent Management:

Industrial production requires comprehensive solvent management systems to address environmental and economic concerns [14].

Solvent Recovery Systems:

- Distillation Recovery: Multi-stage distillation for solvent recycling

- Membrane Separation: Advanced membrane technology for solvent purification

- Waste Minimization: Process design to minimize solvent consumption

- Vapor Recovery: Capture and recovery of volatile organic compounds [14]

Product Stability and Storage:

Linalyl anthranilate exhibits sensitivity to air and light, requiring specialized storage conditions [22].

Storage Requirements:

Purity

Physical Description

Liquid

Pale straw-coloured oily liquid; Gardenia-like aroma

XLogP3

Exact Mass

Density

1.052-1.058 (15.5°)

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 233 of 271 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 271 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Adaszyńska M, Swarcewicz M, Dzięcioł M, Dobrowolska A. Comparison of chemical composition and antibacterial activity of lavender varieties from Poland. Nat Prod Res. 2013;27(16):1497-501. doi: 10.1080/14786419.2012.724408. Epub 2012 Sep 19. PubMed PMID: 22989360.

3: Clark L, Shah PS, Mason JR. Chemical repellency in birds: relationship between chemical structure and avoidance response. J Exp Zool. 1991 Dec;260(3):310-22. PubMed PMID: 1744613.

4: Navarrete A, Ávila-Rosas N, Majín-León M, Balderas-López JL, Alfaro-Romero A, Tavares-Carvalho JC. Mechanism of action of relaxant effect of Agastache mexicana ssp.mexicana essential oil in guinea-pig trachea smooth muscle. Pharm Biol. 2017 Dec;55(1):96-100. Epub 2016 Sep 22. PubMed PMID: 27927103.